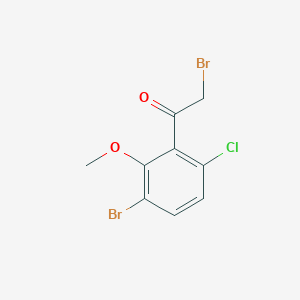![molecular formula C7H3BrClNO B12868586 2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
2-Bromo-7-chlorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method is the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out in ethanol and aqueous hydrogen peroxide at 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the benzoxazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities or different chemical properties.
Applications De Recherche Scientifique
2-Bromo-7-chlorobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-chlorobenzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H3BrClNO |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
2-bromo-7-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
Clé InChI |
ORSCBKYEXXKIDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
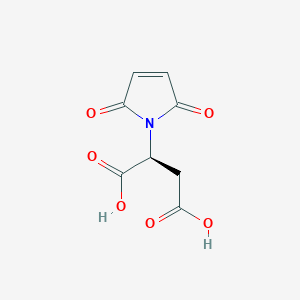
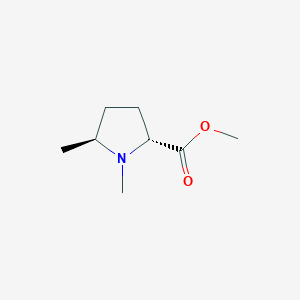
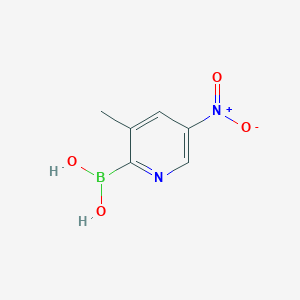
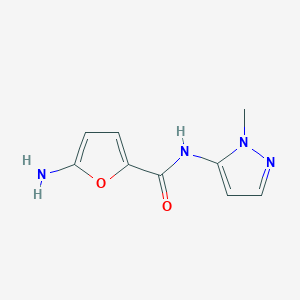
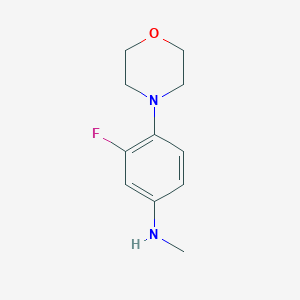
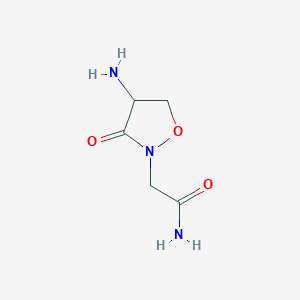
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
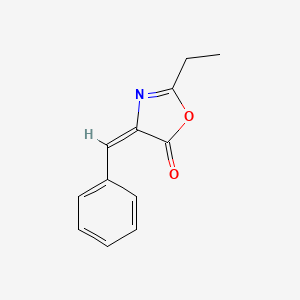
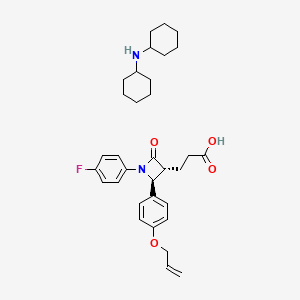
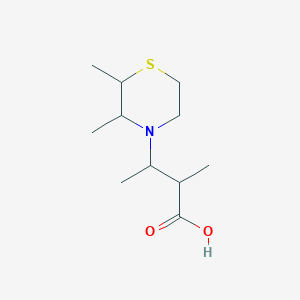
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)

